molecular formula C19H15NO3 B14242479 4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid CAS No. 491602-10-9

4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid

Cat. No.: B14242479
CAS No.: 491602-10-9
M. Wt: 305.3 g/mol
InChI Key: BWFFNWOHCHSJEB-UHFFFAOYSA-N
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Description

4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a cyclohexadiene derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure but similar biological activities.

    Isoquinoline: A structural isomer of quinoline with distinct chemical properties.

    Quinazoline: Another quinoline derivative with potential therapeutic applications.

Uniqueness

4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

491602-10-9

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

4-hydroxy-3-(3-prop-1-en-2-ylquinolin-4-yl)benzoic acid

InChI

InChI=1S/C19H15NO3/c1-11(2)15-10-20-16-6-4-3-5-13(16)18(15)14-9-12(19(22)23)7-8-17(14)21/h3-10,21H,1H2,2H3,(H,22,23)

InChI Key

BWFFNWOHCHSJEB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C2=CC=CC=C2N=C1)C3=C(C=CC(=C3)C(=O)O)O

Origin of Product

United States

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